Che late Ring Size Control: 1,2-Bis(phenylthio)ethane vs. 1,3-Bis(phenylthio)propane in Ruthenium Complex Redox Potential
The Ru(III/II) redox couple (E°') in Ru(diimine)2(dpte)2+ complexes where dpte = 1,2-bis(phenylthio)ethane occurs at 1.4–1.7 V vs Ag/AgCl [1]. This high potential is a direct consequence of the five-membered chelate ring formed by the ethane backbone, which enhances π-acidity and stabilizes the Ru(II) state relative to complexes with larger chelate rings. In contrast, ruthenium complexes with 1,3-bis(phenylthio)propane, which forms a six-membered ring, typically exhibit redox potentials shifted by more than 200 mV (negative) due to increased ring flexibility and altered σ-donation [2].
| Evidence Dimension | Redox potential (E°' Ru3+/2+) |
|---|---|
| Target Compound Data | 1.4–1.7 V vs Ag/AgCl |
| Comparator Or Baseline | Ru complex with 1,3-bis(phenylthio)propane |
| Quantified Difference | >200 mV more negative for the propane analog |
| Conditions | Cyclic voltammetry in acetonitrile with 0.1 M TBAPF6, vs Ag/AgCl reference |
Why This Matters
The significantly higher redox potential of 1,2-bis(phenylthio)ethane complexes dictates their utility in photocatalytic and electrocatalytic applications where a high oxidative driving force is required.
- [1] Al-Rawashdeh, N. A. F.; Chatterjee, S.; Krause, J. A.; Connick, W. B. Inorg. Chem. 2014, 53 (1), 294–307. View Source
- [2] Levason, W.; McAuliffe, C. A. Inorganica Chimica Acta 1978, 27, 185–189. View Source
